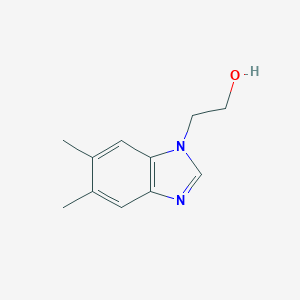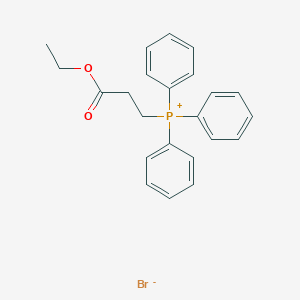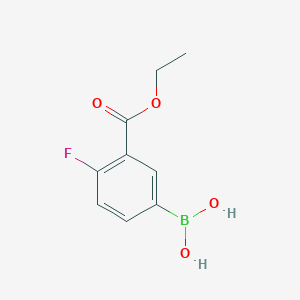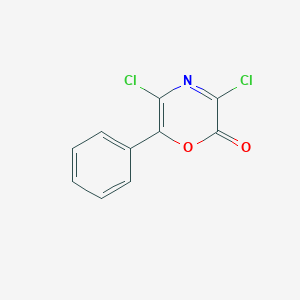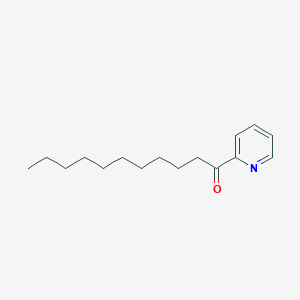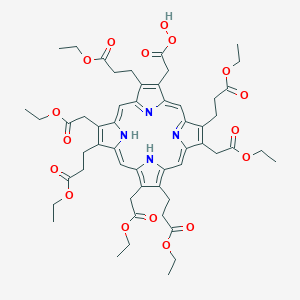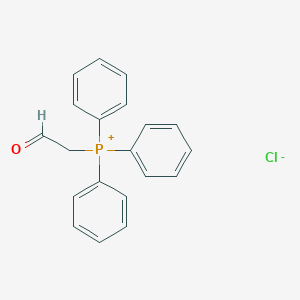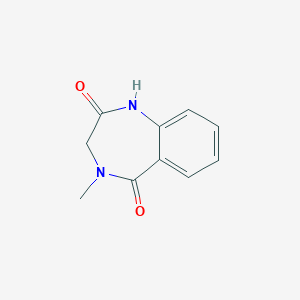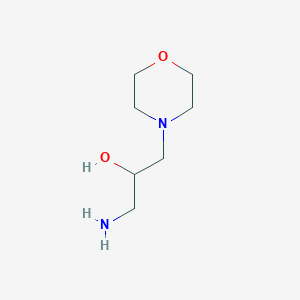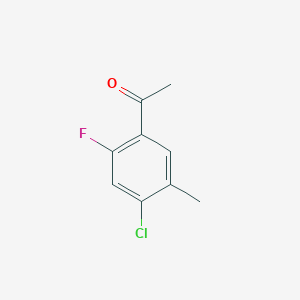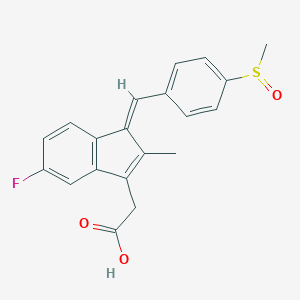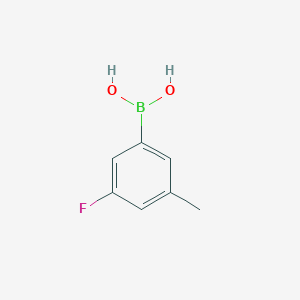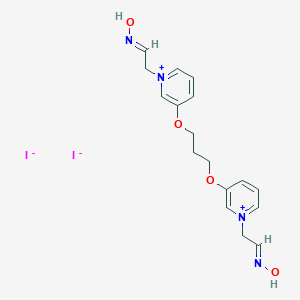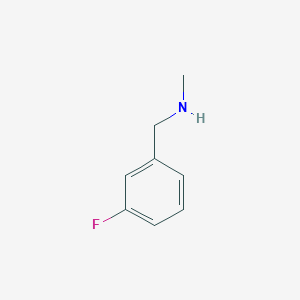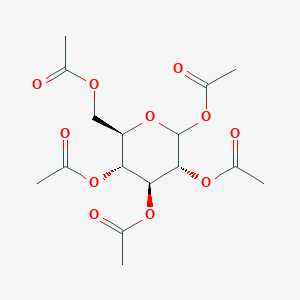
D-Glucopyranose, pentaacetate
Vue d'ensemble
Description
D-Glucopyranose pentaacetate is a derivative of glucose where all hydroxyl groups have been acetylated. This modification increases its volatility and stability, making it suitable for various chemical reactions and analyses. The compound is of interest in the synthesis of complex molecules and in the study of carbohydrate chemistry.
Synthesis Analysis
The synthesis of D-Glucopyranose derivatives has been explored in several studies. For instance, a method for synthesizing 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose involves reacting glucose with acetic anhydride in the presence of iodine as a catalyst, yielding a high product yield of 98% . Another approach describes the preparation of 1,2,3,4,6-penta-O-galloyl-[U-14C]-D-glucopyranose, which involves a series of reactions starting with [U-14C] glucopyranose and tri-O-benzylgallic acid, followed by catalytic hydrogenation to remove the benzyl group .
Molecular Structure Analysis
The molecular structure of D-Glucopyranose pentaacetate and its derivatives is confirmed using various spectroscopic techniques. For example, the structure of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose was confirmed by FT-IR, 1H NMR, and elemental analysis . These techniques are crucial for verifying the successful acetylation of all hydroxyl groups on the glucopyranose molecule.
Chemical Reactions Analysis
D-Glucopyranose pentaacetate undergoes various chemical reactions. Photo-bromination of penta-O-acetyl-β-D-glucopyranose with N-bromosuccinimide leads to the specific replacement of the hydrogen at the 5-position, yielding a 5-bromo derivative . Additionally, the compound can be used as a starting material for the synthesis of glycopeptides, as demonstrated in the synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-Glucopyranose pentaacetate derivatives are characterized in several studies. For instance, the synthesis of poly-α-(1→6)-anhydro-D-glucopyranose reveals its high polymeric character and stereoregularity, which are important for understanding its physical properties . The regioselective hydrolysis of peracetylated alpha-D-glycopyranose by immobilized lipases in aqueous medium demonstrates the compound's reactivity and potential as an intermediate for oligosaccharide synthesis .
Applications De Recherche Scientifique
1. Mechanisms of Glucose Pentaacetate Anomerization and Levoglucosan Formation
- Application Summary: This research focuses on the stannic chloride catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution .
- Methods of Application: The reactions involve complete dissociation of the Cl-carbon atom to acetoxy group bond with an intermediate formation of carbonium ions .
- Results: The initial step of the beta to alpha rearrangement is a rapid dissociation, involving the participation of the C2-acetouy group, to a resonance-stabilized carbonium ion with the lactol carbon atom occupied in the alpha-configuration .
2. Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses
- Application Summary: This research involves the deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta (3-bromo)benzoates .
- Methods of Application: The study also involves the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
- Results: The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
3. Spectroscopic Techniques
- Application Summary: α-D (+)-Glucose pentaacetate is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational circular dichroism (VCD) .
- Methods of Application: The compound is used in spectroscopic techniques for the study .
- Results: The study provides insights into the stereochemistry of carbohydrates .
4. Glycosylation Study
- Application Summary: D-Mannose pentaacetate is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .
- Methods of Application: The compound is used in glycosylation processes in the study .
- Results: The study provides insights into the development of novel synthetic inhibitors of selectin-mediated cell adhesion .
5. Biochemical Reaction
- Application Summary: β-D-Glucose Pentaacetate is used in biochemical reaction and also used as an active pharmaceutical intermediate .
- Methods of Application: The compound is used in biochemical reactions .
- Results: The study provides insights into the use of the compound as an active pharmaceutical intermediate .
6. Mass Spectrometry
- Application Summary: β-D-Glucopyranose pentaacetate is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions .
- Methods of Application: The compound is used in mass spectrometry techniques for the study .
- Results: The study provides insights into the mass-to-charge ratio of ions .
7. Anomerization Study
- Application Summary: This research involves the imidazole promoted anomerization of β-D-glucose pentaacetate .
- Methods of Application: The study involves the anomerization processes in both organic solvents and solid state at room temperature .
- Results: The study provides insights into the stereocontrolled synthesis of glycosides with a single anomer .
8. Stereochemistry Study
- Application Summary: α-D (+)-Glucose pentaacetate is used as a model compound to study the stereochemistry of carbohydrates .
- Methods of Application: The compound is used in spectroscopic techniques for the study .
- Results: The study provides insights into the stereochemistry of carbohydrates .
9. Biochemical Reaction
- Application Summary: β-D-Glucose Pentaacetate is used in biochemical reaction and also used as an active pharmaceutical intermediate .
- Methods of Application: The compound is used in biochemical reactions .
- Results: The study provides insights into the use of the compound as an active pharmaceutical intermediate .
10. Mass Spectrometry
- Application Summary: β-D-Glucopyranose pentaacetate is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions .
- Methods of Application: The compound is used in mass spectrometry techniques for the study .
- Results: The study provides insights into the mass-to-charge ratio of ions .
11. Anomerization Study
- Application Summary: This research involves the imidazole promoted anomerization of β-D-glucose pentaacetate .
- Methods of Application: The study involves the anomerization processes in both organic solvents and solid state at room temperature .
- Results: The study provides insights into the stereocontrolled synthesis of glycosides with a single anomer .
12. Stereochemistry Study
- Application Summary: α-D (+)-Glucose pentaacetate is used as a model compound to study the stereochemistry of carbohydrates .
- Methods of Application: The compound is used in spectroscopic techniques for the study .
- Results: The study provides insights into the stereochemistry of carbohydrates .
13. Biochemical Reaction
- Application Summary: β-D-Glucose Pentaacetate is used in biochemical reaction and also used as an active pharmaceutical intermediate .
- Methods of Application: The compound is used in biochemical reactions .
- Results: The study provides insights into the use of the compound as an active pharmaceutical intermediate .
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232114 | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranose, pentaacetate | |
CAS RN |
83-87-4 | |
| Record name | Glucose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucopyranose, 1,2,3,4,6-pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



